Bis-Mal-PEG11

Description

Propriétés

Formule moléculaire |

C38H62N4O17 |

|---|---|

Poids moléculaire |

846.9 g/mol |

Nom IUPAC |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C38H62N4O17/c43-33(5-9-41-35(45)1-2-36(41)46)39-7-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-8-40-34(44)6-10-42-37(47)3-4-38(42)48/h1-4H,5-32H2,(H,39,43)(H,40,44) |

Clé InChI |

XDOQKMMEKFZMGB-UHFFFAOYSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bis-Mal-PEG11 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis-Maleimide-PEG11: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking agent integral to advancements in bioconjugation, drug delivery, and diagnostics. This document details its chemical structure, physicochemical properties, experimental protocols for its use, and its applications in cutting-edge research and development.

Core Concepts: Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) linker functionalized with a maleimide group at each terminus. The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, forming stable thioether bonds. This reaction is most efficient within a pH range of 6.5-7.5. The central PEG11 chain, comprising eleven ethylene glycol units, imparts hydrophilicity to the molecule, which can enhance the solubility and reduce the immunogenicity of the resulting conjugates.[1][2]

The discrete PEG length (dPEG®) ensures a defined spacer arm length, providing precise control over the distance between conjugated molecules.[3] This is a significant advantage over traditional polydisperse PEG linkers.

Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C38H62N4O17 | [4] |

| Molecular Weight | ~846.9 g/mol | [4] |

| CAS Number | 854753-78-9 | |

| Appearance | White to off-white solid | |

| Solubility | Water, DMSO, DMF, DCM | |

| Spacer Arm Length | ~56.0 Å | |

| Reactive Groups | Maleimide (x2) | |

| Target Functional Group | Sulfhydryl (-SH) | |

| Optimal Reaction pH | 6.5 - 7.5 |

Experimental Protocols

The primary application of this compound is the covalent crosslinking of two thiol-containing molecules. The following is a general protocol for the conjugation of two distinct proteins (Protein A and Protein B).

Materials

-

This compound

-

Protein A (containing at least one free sulfhydryl group)

-

Protein B (containing at least one free sulfhydryl group)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free and thiol-free buffer such as HEPES.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: Cysteine or 2-Mercaptoethanol.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

Workflow for Protein-Protein Crosslinking

References

An In-Depth Technical Guide to the Mechanism of Action of Bis-Mal-PEG11 in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinker widely utilized in bioconjugation. The document details the underlying chemistry, the role of its constituent parts, and practical considerations for its use in research and drug development.

Introduction to this compound

This compound is a chemical crosslinking reagent featuring two maleimide functional groups connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the covalent conjugation of two thiol-containing molecules, such as proteins with accessible cysteine residues.[1] The PEG linker enhances the solubility and stability of the resulting conjugate in aqueous environments.[1]

Molecular Structure:

Core Mechanism of Action: The Thiol-Maleimide Reaction

The primary mechanism of action for this compound relies on the highly specific and efficient reaction between its maleimide groups and free thiol (sulfhydryl) groups, typically found on cysteine residues within proteins and peptides. This reaction, known as a Michael addition, results in the formation of a stable, covalent thioether bond.[3]

The reaction is most efficient within a pH range of 6.5 to 7.5. Within this window, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing the competing reaction with primary amines (e.g., from lysine residues). At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.

Key Reaction Parameters:

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions with amines. |

| Temperature | 4°C to Room Temperature | Reaction proceeds efficiently at these temperatures. |

| Buffer | Phosphate, HEPES, MOPS | Avoid amine-containing buffers (e.g., Tris) as they can compete with the reaction. |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Can be used to reduce disulfide bonds and expose free thiols for conjugation. TCEP does not contain a thiol and thus does not directly compete with the maleimide reaction. |

Potential Side Reactions:

-

Hydrolysis of the Maleimide Ring: The maleimide group can undergo hydrolysis, particularly at pH values above 7.5, rendering it unreactive towards thiols.

-

Reaction with Amines: At pH values above 7.5, the reactivity of maleimides with primary amines increases, which can lead to non-specific conjugation.

-

Thiazine Rearrangement: A side reaction can occur when conjugating to an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative.

The Role of the PEG11 Linker

The polyethylene glycol (PEG) spacer in this compound plays a crucial role in the properties of the resulting bioconjugate. PEG is a hydrophilic, flexible, and biocompatible polymer.

Key contributions of the PEG11 linker include:

-

Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the crosslinker and the final conjugate in aqueous buffers, which is particularly beneficial for hydrophobic molecules.

-

Enhanced Stability: PEGylation can protect the conjugated molecules from enzymatic degradation.

-

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, reducing its immunogenic potential.

-

Flexibility: The flexible PEG spacer allows for a greater range of motion for the conjugated molecules, which can be important for maintaining their biological activity.

Quantitative Data on Maleimide-Thiol Conjugation

| Parameter | Typical Value | Reference |

| Second-order rate constant (k₂) for maleimide-cysteine reaction | ~10² M⁻¹s⁻¹ | |

| Reaction Completion Time | Minutes to a few hours | Dependent on reactant concentrations and reaction conditions. |

| Conjugation Efficiency | Can be very high (>90%) | With optimized conditions and sufficient molar excess of the maleimide reagent. |

Experimental Protocols

General Protocol for Intermolecular Protein Crosslinking

This protocol describes a general procedure for crosslinking two different proteins (Protein A and Protein B), each containing at least one accessible cysteine residue.

Materials:

-

This compound

-

Protein A (with accessible thiol)

-

Protein B (with accessible thiol)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another amine-free, thiol-free buffer.

-

Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Protein Preparation:

-

Dissolve Protein A and Protein B in Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the proteins contain disulfide bonds that need to be reduced to expose free thiols, treat with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

-

-

Crosslinking Reaction:

-

Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF.

-

Add the this compound stock solution to the mixed protein solution (Protein A and Protein B) to achieve a desired molar excess of the crosslinker (typically 5-20 fold molar excess over the protein with the lower concentration).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 10-100 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess crosslinker and unreacted proteins by size exclusion chromatography (SEC) or dialysis.

-

-

Analysis of the Conjugate:

-

Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight crosslinked products.

-

Further characterization can be performed using techniques like mass spectrometry to confirm the identity of the crosslinked species.

-

Workflow for Studying Protein Conformational Changes using Intramolecular FRET

This workflow outlines how this compound can be used to study conformational changes within a single protein containing two engineered cysteine residues, labeled with a FRET donor and acceptor pair.

Workflow:

-

Protein Engineering: Engineer a protein of interest to have two cysteine residues at specific locations that are expected to change in proximity upon a conformational change.

-

Fluorophore Labeling:

-

Label one cysteine residue with a donor fluorophore (e.g., via a maleimide-activated dye).

-

Label the second cysteine residue with an acceptor fluorophore (e.g., via another maleimide-activated dye).

-

Purify the dually labeled protein.

-

-

Intramolecular Crosslinking:

-

Treat the dually labeled protein with this compound to crosslink the two cysteine residues. This locks the protein in a specific conformation.

-

-

FRET Measurement:

-

Measure the FRET efficiency of the crosslinked protein. A high FRET efficiency indicates that the two fluorophores (and thus the two cysteine residues) are in close proximity.

-

-

Induce Conformational Change:

-

In a parallel experiment, induce a conformational change in the non-crosslinked, dually labeled protein (e.g., by adding a ligand or changing buffer conditions).

-

-

Comparative FRET Measurement:

-

Measure the FRET efficiency of the protein after the conformational change.

-

-

Data Analysis:

-

Compare the FRET efficiency of the crosslinked (locked conformation) protein with the FRET efficiency of the protein before and after the induced conformational change. This comparison provides insights into the nature and extent of the conformational change.

-

Visualizations

Mechanism of Action: Thiol-Maleimide Reaction

References

The Versatility of Bis-Maleimide-PEG11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bis-Maleimide-PEG11 is a homobifunctional crosslinking reagent that plays a pivotal role in bioconjugation, drug delivery, and biomaterials science. Its structure, featuring two maleimide groups at either end of a flexible 11-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of molecules containing sulfhydryl (-SH) groups. This guide provides a comprehensive overview of the applications, experimental protocols, and technical data related to Bis-Maleimide-PEG11, empowering researchers to leverage its capabilities in their work.

Core Applications of Bis-Maleimide-PEG11

The unique properties of Bis-Maleimide-PEG11 make it a versatile tool for a range of applications, primarily centered around its ability to specifically and efficiently crosslink thiol-containing molecules.

-

Bioconjugation and Protein Crosslinking: A primary application is the covalent crosslinking of proteins, peptides, and other biomolecules that possess free cysteine residues. This can be used to study protein-protein interactions, stabilize protein complexes, and create well-defined bioconjugates. The PEG11 spacer provides a desirable degree of flexibility and hydrophilicity to the resulting conjugate.[1][2]

-

Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy, bis-maleimide linkers are utilized in the synthesis of ADCs.[3][] These reagents can link cytotoxic drugs to monoclonal antibodies, enabling the specific delivery of therapeutic payloads to cancer cells.[] The stability of the maleimide-thiol linkage is a critical factor in the efficacy and safety of ADCs.

-

Hydrogel Formation: Bis-Maleimide-PEG11 is a key component in the formation of biocompatible hydrogels. When combined with dithiol-containing polymers, such as PEG-dithiol, it undergoes a Michael-type addition reaction to form a crosslinked three-dimensional network. These hydrogels have applications in drug delivery, tissue engineering, and cell encapsulation.

-

Surface Modification and Immobilization: The maleimide groups can react with thiol-modified surfaces to immobilize proteins, peptides, or other ligands. This is useful for creating biosensors, affinity chromatography matrices, and other functionalized surfaces.

Physicochemical and Reaction Properties

A thorough understanding of the properties of Bis-Maleimide-PEG11 is essential for its effective use.

| Property | Value | Reference |

| Molecular Formula | C38H62N4O17 | N/A |

| Molecular Weight | 846.92 g/mol | N/A |

| Spacer Arm Length | ~49.1 Å | N/A |

| Reactive Group | Maleimide | |

| Target Functional Group | Sulfhydryl (-SH) | |

| Optimal Reaction pH | 6.5 - 7.5 | |

| Bond Formed | Thioether Bond | |

| Solubility | Water, DMSO, DMF | N/A |

Experimental Protocols

The following sections provide detailed methodologies for key applications of Bis-Maleimide-PEG11.

Protocol 1: Protein-Protein Crosslinking

This protocol outlines a general procedure for crosslinking two proteins containing free sulfhydryl groups.

Materials:

-

Protein A (with free -SH groups)

-

Protein B (with free -SH groups)

-

Bis-Maleimide-PEG11

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 100 mM Cysteine in PBS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation:

-

Dissolve Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the proteins have disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of a thiol-free reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.

-

Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

Crosslinker Preparation:

-

Immediately before use, dissolve Bis-Maleimide-PEG11 in anhydrous DMF or DMSO to a concentration of 10-25 mM.

-

-

Crosslinking Reaction:

-

Add the Bis-Maleimide-PEG11 solution to the protein mixture. A typical starting molar excess of the crosslinker to the total protein is 10- to 20-fold. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any excess maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification and Analysis:

-

Remove excess crosslinker and quenching reagent by dialysis or using a desalting column.

-

Analyze the crosslinked products by SDS-PAGE. A new band with a higher molecular weight corresponding to the Protein A-Protein B conjugate should be observed. Further analysis can be performed by size-exclusion chromatography or mass spectrometry.

-

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (Conceptual Workflow)

This protocol provides a conceptual workflow for using a bis-maleimide linker in ADC development.

Materials:

-

Monoclonal Antibody (mAb)

-

Reducing Agent (e.g., TCEP or DTT)

-

Bis-Maleimide-PEG11

-

Thiol-containing cytotoxic drug

-

Conjugation Buffer: PBS, pH 7.2-7.5, with 1-5 mM EDTA

-

Quenching Solution: N-acetylcysteine or cysteine

-

Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

-

Antibody Reduction:

-

Reduce the interchain disulfide bonds of the mAb by incubating with a controlled molar excess of a reducing agent (e.g., DTT) at 37°C for 30-60 minutes. The extent of reduction determines the number of available thiol groups for conjugation.

-

Remove the excess reducing agent by buffer exchange using a desalting column.

-

-

First Conjugation (Antibody to Linker):

-

React the reduced antibody with a molar excess of Bis-Maleimide-PEG11 in the conjugation buffer for 1-2 hours at room temperature. This will result in the linker being attached to the antibody via one of its maleimide groups.

-

-

Purification of Antibody-Linker Conjugate:

-

Purify the antibody-linker conjugate from excess Bis-Maleimide-PEG11 using SEC or TFF.

-

-

Second Conjugation (Linker to Drug):

-

React the purified antibody-linker conjugate with a molar excess of the thiol-containing cytotoxic drug. The remaining maleimide group on the linker will react with the thiol group of the drug.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching and Purification:

-

Quench the reaction with a quenching solution to cap any unreacted maleimide groups.

-

Purify the final ADC using SEC or TFF to remove unreacted drug and other impurities.

-

-

Characterization:

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and stability.

-

Protocol 3: Hydrogel Formation

This protocol describes the formation of a PEG-based hydrogel using Bis-Maleimide-PEG11 and a dithiol crosslinker.

Materials:

-

Bis-Maleimide-PEG11

-

4-arm PEG-Thiol (or other multi-arm thiol-PEG)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, pyrogen-free water

Procedure:

-

Precursor Solution Preparation:

-

Prepare a stock solution of Bis-Maleimide-PEG11 in PBS (e.g., 10% w/v).

-

Prepare a stock solution of 4-arm PEG-Thiol in PBS (e.g., 10% w/v). The stoichiometry of maleimide to thiol groups should be approximately 1:1 for optimal crosslinking.

-

-

Hydrogel Formation:

-

In a sterile container, mix the Bis-Maleimide-PEG11 solution and the 4-arm PEG-Thiol solution.

-

Vortex or mix vigorously for a few seconds to ensure homogeneity.

-

The gelation should occur within minutes at room temperature or 37°C. The gel state can be confirmed by inverting the vial and observing no flow.

-

-

Swelling and Characterization:

-

To determine the swelling properties, the formed hydrogel can be lyophilized and then incubated in PBS at 37°C until a constant weight is reached.

-

The viscoelastic properties of the hydrogel can be characterized using rheometry.

-

Stability of the Thioether Bond

The thioether bond formed between a maleimide and a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to the premature cleavage of the conjugate.

Quantitative Stability Data:

| Condition | Observation | Reference |

| In Human Plasma | Maleimide conjugates can undergo exchange with albumin, with the rate depending on the conjugation site. | |

| Presence of Glutathione | The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to conjugate cleavage. | |

| Ring Hydrolysis | Hydrolysis of the succinimide ring to the succinamic acid form significantly enhances the stability of the thioether bond and prevents the retro-Michael reaction. This hydrolysis is favored at pH > 7.5. |

Visualizing the Processes

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and workflows involving Bis-Maleimide-PEG11.

Caption: Thiol-Maleimide Conjugation Reaction.

Caption: Protein Crosslinking Workflow.

Caption: Hydrogel Formation Process.

By understanding the fundamental chemistry, applications, and experimental considerations outlined in this guide, researchers can effectively utilize Bis-Maleimide-PEG11 to advance their scientific endeavors. The provided protocols offer a solid foundation for developing specific applications, while the stability data and workflow diagrams provide crucial context for experimental design and optimization.

References

In-Depth Technical Guide to Bis-Maleimide-PEG11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking agent. It is designed to be a valuable resource for researchers and professionals in the fields of biotechnology and drug development who are utilizing bioconjugation techniques.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative that contains two maleimide functional groups. These maleimide groups are highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. This specificity allows for the targeted crosslinking of proteins, peptides, and other thiol-containing molecules. The hydrophilic PEG11 spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments, which can be advantageous for biological applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight (MW) | 846.9 g/mol | [1] |

| 846.93 g/mol | [2] | |

| 846.91 g/mol | ||

| Molecular Formula | C38H62N4O17 | [1] |

| Exact Mass | 846.4110 Da | |

| 846.41099652 Da | ||

| Purity | ≥98% | |

| CAS Number | 854753-78-9 | |

| Solubility | Water, DMSO, DCM, DMF | |

| Storage Condition | -20°C |

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general protocol for protein-protein crosslinking using a bismaleimide reagent like this compound. This protocol is adapted from standard procedures for similar crosslinkers.

General Protein Crosslinking Protocol

1. Material Preparation:

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.5. Buffers containing primary amines (e.g., Tris) should be avoided if the pH is above 7.5, as reactivity with amines can occur at higher pH values.

-

Protein Solution: Dissolve the protein(s) to be crosslinked in the conjugation buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein contains disulfide bonds that need to be targeted, they must first be reduced to free sulfhydryls using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Crosslinker Stock Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

-

Quenching Solution: A solution of a thiol-containing compound (e.g., 2-mercaptoethanol, dithiothreitol, or cysteine) in the conjugation buffer to stop the crosslinking reaction.

2. Crosslinking Reaction:

-

Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may vary depending on the specific proteins and concentrations used.

-

The reaction solution may initially appear cloudy due to the low aqueous solubility of the crosslinker, but it should clarify as the reaction proceeds.

3. Quenching the Reaction:

-

To stop the crosslinking reaction, add the quenching solution to the reaction mixture. The final concentration of the quenching agent should be sufficient to react with all unreacted maleimide groups (e.g., 20-50 mM).

-

Incubate for 15 minutes at room temperature.

4. Analysis:

-

The crosslinked protein mixture can be analyzed by various methods, such as SDS-PAGE, to observe the formation of higher molecular weight species, indicating successful crosslinking.

-

Further purification of the crosslinked conjugates can be performed using size-exclusion chromatography or other chromatographic techniques.

Visualizations

Experimental Workflow for Protein Crosslinking

The following diagram illustrates the general workflow for crosslinking two proteins (Protein A and Protein B) using this compound.

Caption: A general experimental workflow for protein crosslinking using this compound.

Logical Relationship of this compound Functionality

The diagram below illustrates the functional components of the this compound molecule and their roles in the crosslinking reaction.

Caption: Functional components of this compound and their interaction with target molecules.

References

A Technical Guide to the Bis-Mal-PEG11 Spacer: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Bis-Maleimide-PEG11 (Bis-Mal-PEG11) spacer, a discrete polyethylene glycol (dPEG®) linker critical in modern bioconjugation. This compound is a homobifunctional crosslinking reagent valued for its defined length, flexibility, and hydrophilicity. These attributes make it an essential tool in the development of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise spatial control between conjugated moieties is paramount for therapeutic efficacy.

Core Physicochemical Properties

This compound consists of a central hydrophilic chain of eleven ethylene glycol units, capped at both ends by maleimide functional groups. The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, enabling the efficient and specific formation of stable thioether bonds.[1][2] This specificity is crucial for site-selective conjugation to cysteine residues in proteins and peptides. The PEG11 spacer is a single, discrete-length compound, not a polydisperse mixture, which ensures homogeneity in the final conjugate—a critical factor for therapeutic applications and regulatory approval.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₈H₆₂N₄O₁₇ | [3] |

| Molecular Weight | ~846.9 g/mol | |

| CAS Number | 854753-78-9 | |

| Spacer Arm Length | ~56.0 Å | |

| Spacer Arm Atoms | 49 | |

| Purity | >98% (Typical) | |

| Solubility | Soluble in DMSO, DMF, DCM, and aqueous buffers |

Spacer Arm Length and Flexibility

The efficacy of a bifunctional linker is profoundly influenced by its length and flexibility. These properties dictate the spatial relationship between the two conjugated molecules, affecting steric hindrance, solubility, and the ability to achieve a biologically active conformation.

Defined Spacer Length

The this compound spacer has a precisely defined length of approximately 56.0 Å. This monodispersity is a significant advantage over traditional, polydisperse PEG linkers, as it ensures that every conjugate molecule has the same linker length. This uniformity simplifies analytical characterization, improves batch-to-batch reproducibility, and leads to a more homogeneous drug product with predictable pharmacokinetic and pharmacodynamic profiles.

Inherent Flexibility

Polyethylene glycol chains are renowned for their flexibility, which arises from the rotational freedom around the C-C and C-O bonds of the ethylene glycol backbone. This flexibility allows the this compound linker to act as more than a simple spacer; it enables the conjugated biomolecules to sample a wide range of conformations. This is particularly advantageous in applications like PROTACs, where the linker must facilitate the optimal orientation of a target protein and an E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation. The flexibility helps overcome steric barriers and can increase the probability of forming a stable and active biological assembly.

Molecular dynamics simulations are increasingly used to model and predict the conformational behavior of PEG chains, providing atomic-level insights that can guide the rational design of linkers for specific drug delivery applications.

Table 2: Comparison of Flexible vs. Rigid Linkers in Bioconjugation

| Feature | Flexible Linkers (e.g., this compound) | Rigid Linkers (e.g., Alkyl, Triazole) |

| Conformation | Allows for broad conformational sampling. | Pre-organizes ligands into a more defined orientation. |

| Solubility | High hydrophilicity improves aqueous solubility of the conjugate. | Often more hydrophobic, potentially reducing solubility. |

| Ternary Complex | Increased probability of achieving a productive orientation through flexibility. | Can enhance selectivity if the rigid conformation is optimal. |

| Synthesis | Generally straightforward and readily available. | Can be more synthetically challenging. |

| Metabolic Stability | May be susceptible to oxidative metabolism. | Often designed for higher metabolic stability. |

Applications in Drug Development

The unique properties of this compound make it a valuable tool for crosslinking two thiol-containing molecules, such as peptides, proteins, or other biologics. Its primary role is in the rational design of complex therapeutics where spatial orientation is key.

PROTAC Development

In the field of targeted protein degradation, PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-binding ligands is a critical determinant of PROTAC efficacy. A flexible linker like this compound allows the two ends of the PROTAC to move relatively freely, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3), which is the necessary first step for protein degradation.

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

This protocol outlines a general procedure for crosslinking two identical or different thiol-containing biomolecules using this compound.

Materials:

-

Thiol-containing biomolecule(s) (e.g., protein, peptide).

-

This compound linker.

-

Reaction Buffer: Degassed, thiol-free buffer, such as 100 mM phosphate buffer with 150 mM NaCl, pH 6.5-7.5.

-

Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. Avoid DTT as it must be removed prior to adding the maleimide reagent.

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare the linker stock solution.

-

Quenching Reagent (Optional): L-cysteine or 2-mercaptoethanol.

-

Purification equipment: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.

Methodology:

-

Biomolecule Preparation:

-

Dissolve the thiol-containing biomolecule(s) in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide linker.

-

-

Linker Preparation:

-

Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the biomolecule solution. A 10- to 20-fold molar excess of the maleimide linker over the thiol groups is a common starting point to drive the reaction.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a small molar excess of a thiol-containing compound like L-cysteine. Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Remove excess, unreacted linker and other reagents by purifying the conjugate using Size-Exclusion Chromatography (SEC) or dialysis against an appropriate buffer.

-

Protocol 2: Characterization of the Conjugate

Confirming the successful synthesis and purity of the final conjugate is essential. A combination of analytical techniques is recommended.

-

Size-Exclusion Chromatography (SEC): SEC is a primary method to assess the purity of the conjugate, separate it from unreacted starting materials, and detect the formation of high-molecular-weight aggregates. A shift in the retention time compared to the starting biomolecule indicates a change in hydrodynamic radius, consistent with successful conjugation.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS are used to determine the exact molecular weight of the conjugate. This provides definitive confirmation of the conjugation and can help determine the number of linker molecules attached per biomolecule.

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius (Rh) of molecules in solution. An increase in the measured Rh of the product compared to the starting material provides evidence of successful PEGylation.

Conclusion

The this compound spacer is a sophisticated and highly effective tool for researchers in drug development and chemical biology. Its discrete and defined length of ~56.0 Å, combined with the inherent flexibility and hydrophilicity of the PEG chain, provides precise control over the architecture of complex bioconjugates. These features are instrumental in optimizing the performance of next-generation therapeutics like ADCs and PROTACs, where linker properties directly impact stability, solubility, and biological activity. The detailed protocols and characterization methods provided herein serve as a guide for the successful application of this versatile crosslinker in innovative research endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Bis-Mal-PEG11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinker crucial in bioconjugation and drug development. The methodologies presented are based on established chemical principles for PEGylation and maleimide functionalization, intended to equip researchers with the necessary knowledge to produce and purify this reagent.

Introduction

This compound is a polyethylene glycol (PEG) linker featuring a maleimide group at both ends of a discrete 11-unit PEG chain.[1][2] This structure allows for the covalent conjugation of two thiol-containing molecules, such as proteins, peptides, or other biomolecules, through a stable thioether bond.[1][3] The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl groups at a pH range of 6.5-7.5.[1] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments. This reagent is instrumental in various applications, including the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the creation of hydrogels for tissue engineering.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from a commercially available Diamino-PEG11. The overall reaction scheme involves the formation of a bis(maleamic acid) intermediate, followed by a dehydration reaction to yield the final bis-maleimide product.

Diagram of the Synthetic Pathway

Caption: Synthetic route for this compound from Diamino-PEG11.

Experimental Protocol: Synthesis

Step 1: Synthesis of Bis(maleamic acid)-PEG11

-

Materials:

-

Diamino-PEG11 (1 equivalent)

-

Maleic anhydride (2.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve Diamino-PEG11 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve maleic anhydride in anhydrous DMF.

-

Slowly add the maleic anhydride solution to the Diamino-PEG11 solution dropwise at 0°C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

-

The resulting solution containing Bis(maleamic acid)-PEG11 is used directly in the next step without isolation.

-

Step 2: Synthesis of this compound (Dehydration and Cyclization)

-

Materials:

-

Bis(maleamic acid)-PEG11 solution from Step 1

-

Acetic anhydride (4 equivalents)

-

Sodium acetate (catalytic amount) or Triethylamine (2.5 equivalents)

-

-

Procedure:

-

To the stirred solution of Bis(maleamic acid)-PEG11, add acetic anhydride and a catalytic amount of sodium acetate or triethylamine.

-

Heat the reaction mixture to 50-60°C and stir for 12-24 hours. The use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a water scavenger can also be employed.

-

Monitor the reaction for the formation of the bis-maleimide product by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is often necessary to achieve high purity.

Diagram of the Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification

-

Solvent Removal and Precipitation:

-

Remove the DMF from the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of dichloromethane (DCM).

-

Precipitate the product by adding the DCM solution to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate by filtration and wash with cold diethyl ether to remove non-polar impurities.

-

Dry the crude product under vacuum.

-

-

Column Chromatography:

-

Silica Gel Chromatography:

-

Dissolve the crude product in a small amount of DCM and load it onto a silica gel column.

-

Elute the product using a gradient of methanol in DCM (e.g., 0% to 10% methanol).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Size Exclusion Chromatography (SEC):

-

For higher molecular weight PEG linkers or to remove smaller impurities, SEC is an effective method.

-

Use a suitable resin (e.g., Sephadex G-25) and an appropriate mobile phase (e.g., deionized water or a buffer solution).

-

Monitor the elution profile using a UV detector (maleimides absorb around 300 nm).

-

-

-

Final Product Handling and Storage:

-

The purified this compound should be a white to off-white solid.

-

Store the final product at -20°C under an inert atmosphere, protected from moisture to prevent hydrolysis of the maleimide groups.

-

Characterization

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized this compound.

Data Presentation: Expected Characterization Results

| Analytical Technique | Parameter | Expected Result for this compound |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~6.70 ppm (s, 4H, -CH=CH- of maleimide) ~3.64 ppm (s, PEG backbone, –OCH₂CH₂–) |

| Mass Spectrometry | Molecular Weight | Corresponds to the calculated molecular weight of C₃₈H₆₂N₄O₁₇ (846.91 g/mol ) |

| FT-IR | Wavenumber (cm⁻¹) | ~1710 cm⁻¹ (C=O stretch of maleimide) ~1100 cm⁻¹ (C-O-C stretch of PEG backbone) |

| Purity (HPLC) | Peak Area | ≥95% |

Conclusion

The successful synthesis and purification of high-purity this compound are paramount for its effective use in bioconjugation and other advanced applications in drug development and materials science. The protocols outlined in this guide provide a robust framework for researchers to produce this valuable crosslinking reagent. Adherence to rigorous purification and characterization methods will ensure the quality and reproducibility of subsequent experimental outcomes.

References

An In-depth Technical Guide to the Stability and Storage of Bis-Mal-PEG11

This guide provides a comprehensive overview of the critical stability and storage considerations for Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking reagent. Designed for researchers, scientists, and drug development professionals, this document details the chemical behavior of the maleimide moiety, recommended handling protocols, and experimental workflows to ensure the integrity and reactivity of this versatile molecule in bioconjugation applications.

Introduction to this compound

This compound is a polyethylene glycol (PEG) derivative featuring a maleimide group at each end of a hydrophilic 11-unit PEG spacer.[1][2] The maleimide groups are highly reactive towards free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. This specificity allows for the precise and covalent crosslinking of molecules, forming stable thioether bonds.[2][3][4] The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media, making this compound a valuable tool in drug delivery, antibody-drug conjugates (ADCs), and surface modification. However, the reactivity that makes maleimides useful also renders them susceptible to degradation, primarily through hydrolysis. Understanding and controlling these degradation pathways are paramount for achieving reproducible and effective conjugation.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the chemical properties of its terminal maleimide groups. The primary routes of concern are pre-conjugation hydrolysis and post-conjugation retro-Michael reaction.

2.1. Hydrolysis of the Maleimide Ring

The most significant stability issue for unconjugated this compound in aqueous solutions is the hydrolysis of the maleimide ring. The maleimide group can undergo ring-opening to form a non-reactive maleamic acid, rendering the reagent incapable of reacting with thiols.

-

Influence of pH: The rate of this hydrolysis is highly dependent on pH. While relatively stable in acidic to neutral conditions (pH 6.5-7.5), the rate of hydrolysis increases significantly in alkaline solutions (pH > 7.5). Therefore, aqueous solutions of this compound should be prepared immediately before use, and the pH of the reaction buffer must be carefully controlled. The optimal pH range for the thiol-maleimide reaction is 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.

2.2. Stability of the Thioether Conjugate

Once the maleimide group reacts with a thiol, it forms a stable thioether bond within a succinimide ring structure. However, this linkage can be susceptible to two key reactions:

-

Retro-Michael Reaction: The thiol-maleimide conjugation is a Michael addition reaction, which can be reversible under certain conditions. This reversal, known as a retro-Michael reaction, can lead to the deconjugation of the payload, particularly in the presence of other thiols like glutathione in vivo. This can result in payload migration and off-target effects, a significant concern in the development of ADCs.

-

Succinimide Ring Hydrolysis: The succinimide ring of the conjugate can also undergo hydrolysis. Unlike the hydrolysis of the unreacted maleimide, this post-conjugation ring-opening is often beneficial. It forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction, thereby permanently stabilizing the conjugate. Some strategies even employ "self-hydrolysing" maleimides designed to undergo rapid hydrolysis after conjugation to enhance in vivo stability.

Recommended Storage and Handling

Proper storage and handling are critical to preserving the reactivity of this compound. Maleimide-containing reagents are sensitive to moisture, light, and temperature.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Atmosphere | Light/Moisture Conditions | Recommended Duration |

| Solid | ≤ -15°C (e.g., -20°C) | Under inert gas (Nitrogen or Argon) | In the dark, with a desiccant | Up to 24 months (if vial is kept tightly sealed) |

| Stock Solution | -20°C | In a tightly sealed vial, under inert gas | In the dark | Up to 1 month (in anhydrous solvent like DMSO or DMF) |

| Aqueous Solution | N/A | N/A | N/A | Prepare fresh and use on the same day |

Handling Procedures:

-

Equilibration: Before opening, always allow the product vial to equilibrate to room temperature for at least one hour to prevent moisture condensation.

-

Inert Atmosphere: For long-term stability, handle the solid material and stock solutions under an inert gas like nitrogen or argon. After use, backfill the container with inert gas before sealing.

-

Solvent Choice: For stock solutions, use dry, water-miscible, biocompatible solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Avoid Freeze-Thaw Cycles: Avoid frequent thawing and freezing of both solid material and stock solutions. Consider aliquoting stock solutions into smaller, single-use vials.

Experimental Protocols

4.1. Protocol for Thiol-Maleimide Conjugation

This protocol provides a general framework for conjugating a thiol-containing molecule (e.g., a protein) with this compound.

-

Prepare Buffers: Use a sulfhydryl-free buffer with a pH between 6.5 and 7.5, such as Phosphate-Buffered Saline (PBS) or HEPES.

-

Prepare Thiol-Containing Molecule:

-

Dissolve the protein or peptide in the conjugation buffer at a concentration of 1-10 mg/mL.

-

If the sulfhydryl groups are present as disulfide bonds, they must be reduced. Incubate the protein with a 10-100x molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

-

Remove the excess reducing agent immediately before conjugation using a desalting column.

-

-

Prepare this compound Solution:

-

Allow the this compound vial to warm to room temperature.

-

Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the thiol-containing molecule solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification: Purify the final conjugate to remove excess this compound and other reaction components using size-exclusion chromatography (SEC), dialysis, or other appropriate methods.

4.2. Protocol for Assessing Conjugate Stability (Retro-Michael Reaction)

This protocol outlines a method to evaluate the stability of the formed thioether bond in the presence of a competing thiol.

-

Prepare Conjugate: Synthesize and purify the this compound conjugate as described in Protocol 4.1.

-

Incubation:

-

Prepare two sets of samples of the purified conjugate in PBS, pH 7.4.

-

To one set, add a competing thiol, such as reduced glutathione (GSH), to a final concentration of 1 mM. The other set (without GSH) will serve as a control.

-

Incubate all samples at 37°C.

-

-

Time Points: At various time points (e.g., 0, 24, 48, 96 hours, and 7 days), take aliquots from each sample.

-

Analysis: Analyze the samples to quantify the amount of intact conjugate remaining. A suitable method is SDS-PAGE followed by densitometry or HPLC. A decrease in the conjugate band/peak and the appearance of the unconjugated molecule in the GSH-treated samples indicate deconjugation via a retro-Michael reaction. For example, one study showed that after 7 days at 37°C in the presence of 1 mM GSH, less than 70% of a maleimide-PEG conjugate remained intact, whereas a more stable conjugate retained over 90%.

-

Data Interpretation: Plot the percentage of intact conjugate versus time to determine the stability profile of the conjugate under reducing conditions.

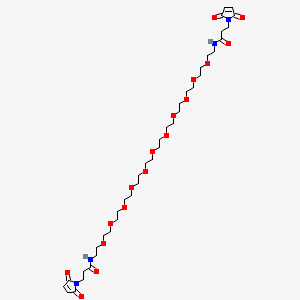

Visualizations

Caption: Structure of this compound.

References

An In-depth Technical Guide to the Reactivity of Bis-Maleimide-PEG11 with Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking agent, with thiol groups. This compound is a valuable tool in bioconjugation, enabling the linkage of molecules such as peptides, proteins, and other biomolecules through a thiol-Michael addition reaction.[1] The discrete polyethylene glycol (dPEG®) spacer enhances solubility in aqueous media, a critical feature for biological applications.[1][2][3][4]

Core Reaction Mechanism and Kinetics

The fundamental reaction between a maleimide and a thiol group is a Michael addition, which forms a stable thioether bond. This reaction is highly efficient and chemoselective for sulfhydryl groups within a specific pH range.

Reaction Conditions

The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, highlighting the high degree of selectivity.

Side Reactions and Stability

Several factors can influence the outcome of the conjugation reaction:

-

Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. Therefore, it is crucial to prepare aqueous solutions of this compound immediately before use and avoid long-term storage in aqueous buffers. For storage, anhydrous solvents like DMSO or DMF are recommended.

-

Reaction with Amines: Above pH 7.5, the selectivity for thiols is diminished, and maleimides can react with primary amines, such as the side chain of lysine residues in proteins.

-

Thioether Bond Stability and Reversibility: While the formed thioether bond is generally stable, the succinimide ring can undergo hydrolysis over time, leading to a mixture of isomeric succinamic acid thioethers. Additionally, the thiol-maleimide linkage can be reversible through a retro-Michael reaction, which can be a consideration in certain applications, such as antibody-drug conjugates (ADCs), where payload migration is a concern.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the maleimide-thiol reaction.

| Parameter | Value/Range | Notes |

| Optimal Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |

| Reaction Rate Selectivity (Thiol vs. Amine) | ~1000:1 at pH 7.0 | Demonstrates high chemoselectivity for thiols at neutral pH. |

| Recommended Molar Excess of Maleimide Reagent | 10 to 20-fold | A common starting point for labeling proteins to ensure efficient conjugation. |

| Storage Temperature for Maleimide Reagents | -20°C | Recommended for long-term stability. |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Crosslinking with this compound

This protocol outlines a general procedure for crosslinking two thiol-containing proteins (Protein-SH A and Protein-SH B).

Materials:

-

Protein-SH A

-

Protein-SH B

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another thiol-free buffer such as HEPES.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Quenching Reagent: A small molecule thiol such as L-cysteine or 2-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.

-

Anhydrous DMSO or DMF.

Procedure:

-

Preparation of Proteins:

-

Dissolve Protein-SH A and Protein-SH B in the conjugation buffer to a concentration of 1-10 mg/mL.

-

If the proteins have intramolecular disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide reagent, as it will compete for the reaction.

-

To prevent re-oxidation of thiols, it is advisable to degas the buffer.

-

-

Preparation of this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

For a two-step conjugation, first react Protein-SH A with a molar excess of this compound (e.g., 10-fold excess) for 1-2 hours at room temperature to form the Protein-A-PEG-Mal intermediate.

-

Remove the excess this compound using a desalting column or dialysis.

-

Add Protein-SH B to the purified Protein-A-PEG-Mal intermediate at an equimolar ratio or with a slight excess of the intermediate.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

Add a small molecule thiol (e.g., L-cysteine) in excess to quench any unreacted maleimide groups.

-

-

Purification of the Conjugate:

-

Purify the crosslinked protein conjugate from unreacted proteins and excess reagents using size-exclusion chromatography (SEC) or extensive dialysis.

-

Characterization of the Conjugate

The resulting conjugate can be characterized by several methods:

-

SDS-PAGE: To visualize the formation of a higher molecular weight product corresponding to the crosslinked proteins.

-

Mass Spectrometry (MS): To confirm the precise mass of the conjugate.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

Visualizations

Thiol-Maleimide Reaction Chemistry

Caption: Michael addition reaction between a thiol and a maleimide.

Experimental Workflow for Protein Crosslinking

Caption: A typical two-step workflow for crosslinking proteins.

Application in Proximity-Induced Interactions

References

An In-depth Technical Guide to the Hydrolysis Rate of Bis-Maleimide-PEG11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Bis-Maleimide-PEG11, a homobifunctional crosslinker crucial in the development of bioconjugates, including antibody-drug conjugates (ADCs). Understanding the stability of the maleimide groups is critical for successful conjugation strategies, ensuring high yields and reproducible results. This document outlines the factors influencing the hydrolysis rate, presents available quantitative data, provides detailed experimental protocols for stability assessment, and visualizes key chemical processes and workflows.

Introduction to Maleimide Hydrolysis

The utility of maleimides in bioconjugation stems from their high reactivity and specificity towards thiol groups (e.g., from cysteine residues in proteins) under mild physiological conditions (pH 6.5-7.5)[1][2]. This reaction forms a stable thioether bond. However, the maleimide ring is susceptible to hydrolysis, a reaction with water that opens the ring to form a non-reactive maleamic acid derivative[1][2]. This process is a critical concern as it renders the linker incapable of reacting with its intended thiol target, leading to reduced conjugation efficiency[2].

The hydrolysis of the maleimide group can occur both before conjugation and, in a different manner (succinimide ring-opening), after the formation of the thioether bond. Post-conjugation hydrolysis is often desirable as it can stabilize the linkage against a retro-Michael reaction, which is a major pathway for in-vivo payload loss in ADCs. This guide focuses primarily on the pre-conjugation hydrolysis of the maleimide moiety.

The rate of maleimide hydrolysis is significantly influenced by several factors:

-

pH: The hydrolysis rate markedly increases with rising pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis, while the maleimide group is more stable at a slightly acidic to neutral pH (6.5-7.5).

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Aqueous Environment: Prolonged exposure to aqueous solutions leads to hydrolysis. Therefore, stock solutions are best prepared in anhydrous organic solvents like DMSO or DMF and aqueous solutions should be made immediately before use.

-

Buffer Composition: The specific components of the buffer can influence the rate of hydrolysis.

-

Molecular Structure: The groups adjacent to the maleimide can affect its stability. The presence of a PEG linker is thought to potentially increase the rate of hydrolysis of the subsequent succinimide ring post-conjugation.

Quantitative Data on Maleimide Hydrolysis

Table 1: Hydrolysis of Unconjugated Maleimide-PEG Derivatives in Aqueous Buffers

| Compound | pH | Buffer | Temperature (°C) | Time | % Hydrolysis | Reference |

| Maleimide-PEG Conjugate | 7.4 | PBS | 37 | 16 hours | ~30% | |

| Maleimide-PEG Conjugate | 9.2 | Borate Buffered Saline | 37 | 14 hours | 100% | |

| Maleimide-PEG-PLGA | 7.0 | HEPES/EDTA | 20 | 2-5 hours | ~15% |

Note: The exact PEG chain length for the "Maleimide-PEG Conjugate" was not specified in the source.

Table 2: Post-Conjugation Succinimide Ring Hydrolysis of Maleimide-PEG Adducts

| Conjugate | pH | Buffer | Temperature (°C) | Half-life (t½) | Reference |

| ADC with "self-hydrolysing" maleimide | 7.4 | N/A | 22 | 2.0 - 2.6 hours | |

| Dye-conjugate with dioxolane maleimide | 7.4 | PBS (10% DMSO) | 37 | <20 hours for completion |

Experimental Protocols

Determining the hydrolytic stability of a specific batch of Bis-Maleimide-PEG11 under intended process conditions is crucial for reproducible bioconjugation. Below are generalized protocols for quantifying maleimide hydrolysis using UV-Vis spectroscopy and RP-HPLC.

Protocol for Measuring Maleimide Hydrolysis by UV-Vis Spectroscopy

This method is based on the principle that the maleimide group has a characteristic UV absorbance around 300 nm, which is lost upon hydrolysis to the maleamic acid form.

Materials:

-

Bis-Maleimide-PEG11

-

Anhydrous DMSO or DMF

-

Aqueous buffers of desired pH (e.g., Phosphate Buffered Saline, pH 7.4; Sodium Acetate buffer, pH 6.5)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare Stock Solution: Prepare a concentrated stock solution of Bis-Maleimide-PEG11 (e.g., 10 mM) in anhydrous DMSO. Store under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term stability.

-

Prepare Working Solutions: Immediately before the experiment, dilute the stock solution into the desired aqueous buffer to a final concentration that gives a measurable absorbance in the range of 0.5-1.5 AU at ~300 nm.

-

Spectrophotometer Setup: Set the spectrophotometer to the desired temperature. Set the measurement wavelength to the absorbance maximum of the maleimide group (typically 295-305 nm, determine the λmax experimentally).

-

Initiate Measurement: Transfer the working solution to a quartz cuvette, place it in the temperature-controlled sample holder, and begin recording the absorbance at the determined λmax over time.

-

Data Analysis: Plot the absorbance at λmax versus time. The decrease in absorbance corresponds to the hydrolysis of the maleimide group. The rate of hydrolysis can be determined by fitting the data to a first-order decay model to calculate the rate constant (k) and the half-life (t½ = 0.693/k).

Protocol for Measuring Maleimide Hydrolysis by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) can separate the intact Bis-Maleimide-PEG11 from its hydrolyzed maleamic acid forms, allowing for precise quantification over time.

Materials:

-

Bis-Maleimide-PEG11

-

Anhydrous DMSO or DMF

-

Aqueous buffers of desired pH

-

RP-HPLC system with a C18 column and UV detector

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Thermostated autosampler or reaction vessel

Procedure:

-

Prepare Samples: Prepare a solution of Bis-Maleimide-PEG11 in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

Incubation: Incubate the solution at a controlled temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench any further reaction by either flash-freezing or immediate dilution in Mobile Phase A.

-

HPLC Analysis:

-

Inject the time-point samples onto the C18 column.

-

Elute the components using a suitable gradient of Mobile Phase B (e.g., 5% to 95% B over 20-30 minutes).

-

Monitor the elution profile with the UV detector at a wavelength where both the maleimide and its hydrolyzed product can be detected (e.g., 220 nm or 254 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the intact Bis-Maleimide-PEG11 and its hydrolyzed products based on their retention times (the hydrolyzed form is typically more polar and elutes earlier).

-

Integrate the peak areas for each species at each time point.

-

Calculate the percentage of remaining intact maleimide at each time point relative to the total peak area of all related species.

-

Plot the percentage of intact maleimide versus time to determine the hydrolysis rate and half-life.

-

Visualizations of Pathways and Workflows

Chemical Reactions and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a logical workflow for assessing the stability of Bis-Maleimide-PEG11.

References

In-Depth Technical Guide to the Safety and Handling of Bis-Maleimide-PEG11

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Bis-Maleimide-PEG11 (Bis-Mal-PEG11), a homobifunctional crosslinking agent. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from SDS of structurally related maleimide-PEG compounds and general laboratory safety practices for handling such reagents. The provided information should be treated as a precautionary guide.

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not available, the maleimide functional group is known to be reactive towards thiols and can also react with amines at higher pH. Therefore, it is prudent to handle this compound with care, assuming it may be a potential irritant and sensitizer.

General Precautions:

-

Eye Contact: May cause eye irritation. Always wear appropriate safety glasses or goggles.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation. Wear nitrile or other appropriate gloves and a lab coat.

-

Inhalation: May be harmful if inhaled and could cause respiratory tract irritation. Handle in a well-ventilated area or in a chemical fume hood, especially when dealing with the powdered form.

-

Ingestion: May be harmful if swallowed.

Emergency First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.

-

Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

The following table summarizes the key safety information synthesized from related compounds.

| Hazard Statement | Precautionary Statement |

| May cause eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May be harmful if absorbed through the skin. | Wash skin thoroughly after handling. |

| May be harmful if inhaled. | Use only outdoors or in a well-ventilated area. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

Handling:

-

Handle in a well-ventilated place.

-

Wear personal protective equipment.

-

Avoid contact with skin, eyes or clothing.

-

Avoid ingestion and inhalation.

-

Avoid dust formation.

Storage:

-

Store at -20°C upon receipt.[1]

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Protect from moisture, as the maleimide group can hydrolyze over time.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | BroadPharm |

| Solubility | Water, DMSO, DCM, DMF | BroadPharm |

| Shipping Condition | Ambient Temperature | BroadPharm |

Experimental Protocols: Thiol-Thiol Crosslinking

This compound is a homobifunctional crosslinker used to conjugate two thiol-containing molecules. The maleimide groups react with sulfhydryl groups (-SH) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient and specific at a pH range of 6.5-7.5.[2]

Materials:

-

Thiol-containing molecules (e.g., proteins with cysteine residues)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer at pH 6.5-7.5.

-

Reducing agent (if necessary, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Anhydrous DMSO or DMF for stock solution preparation.

Protocol:

-

Preparation of Thiol-Containing Molecules: If the thiol groups are in a disulfide bond, they must be reduced first. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent as it does not need to be removed before the conjugation reaction.

-

Preparation of this compound Stock Solution: Just before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of this compound to the thiol-containing molecule in the reaction buffer.[3]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction: Add a small molecule thiol like L-cysteine or 2-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.

-

Purification: The crosslinked product can be purified using size-exclusion chromatography (SEC) or dialysis to remove excess crosslinker and other small molecules.

Below is a logical workflow for a typical crosslinking experiment.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in handling this compound, from receiving the compound to its disposal.

Conclusion

This compound is a valuable tool for researchers in bioconjugation and drug development. While it is a versatile reagent, proper safety precautions are essential due to the reactive nature of the maleimide groups. By following the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their experiments. Always refer to your institution's specific safety protocols and guidelines when handling any chemical reagent.

References

A Technical Guide to High-Purity Bis-Maleimide-PEG11 for Researchers and Drug Development Professionals

Introduction: Bis-Maleimide-PEG11 (Bis-Mal-PEG11) is a homobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its structure, featuring two maleimide groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) chain, allows for the covalent linkage of two thiol-containing molecules, such as proteins, peptides, or other biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate, making this compound a valuable tool in the development of targeted therapeutics like antibody-drug conjugates (ADCs), as well as in various research applications.[1][2][3][4] This technical guide provides an in-depth overview of commercially available high-purity this compound, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in its effective application.

Commercial Suppliers of High-Purity this compound

A number of reputable suppliers offer high-purity this compound for research and development purposes. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.

| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number |

| BroadPharm | This compound | >98% | 846.9 | 854753-78-9 |

| Biosynth | Bis-MAL-dPEG®11 | High Purity | 846.92 | 854753-78-9 |

| Conju-Probe | PEG11 bis-Maleimide | >95% | 846.91 | N/A |

| MedKoo Biosciences | This compound | >98% | 846.92 | 854753-78-9 |

| Vector Labs | Bis-MAL-dPEG®₁₁ | High Purity | 846.92 | 854753-78-9 |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, quality control, and application of this compound.

Synthesis of Bis-Maleimide-PEG11

The synthesis of Bis-Maleimide-PEG11 is a multi-step process that begins with the activation of the terminal hydroxyl groups of PEG11-diol, followed by amination and subsequent reaction with a maleimide precursor. The following is a generalized protocol adapted from established methods for synthesizing PEG-maleimide derivatives.[5]

Materials:

-

PEG11-diol

-

Tosyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ammonia (aqueous solution)

-

Maleic anhydride

-

Acetic anhydride

-

Sodium acetate

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Activation of PEG11-diol:

-

Dissolve PEG11-diol in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add pyridine or TEA as a base.

-

Slowly add a molar excess of TsCl or MsCl dropwise to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG11-ditosylate or PEG11-dimesylate.

-

-

Diamination of Activated PEG11:

-

Dissolve the activated PEG11 in a concentrated aqueous ammonia solution.

-

Stir the mixture vigorously at room temperature for 24-48 hours in a sealed vessel.

-

Extract the resulting Bis-amino-PEG11 with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the diamino-PEG11 product.

-

-

Maleimide Functionalization:

-

Dissolve the Bis-amino-PEG11 in anhydrous DCM.

-

Add a molar excess of maleic anhydride and stir at room temperature for 2-4 hours to form the bis-maleamic acid intermediate.

-

To the solution of the bis-maleamic acid, add acetic anhydride and sodium acetate.

-

Heat the mixture to 50-60°C and stir for 4-6 hours to effect cyclization to the maleimide.

-

Cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Precipitate the crude this compound product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

Caption: Synthetic pathway for Bis-Maleimide-PEG11.

Purification of this compound

High purity is critical for bioconjugation applications to ensure reproducibility and avoid side reactions. The crude this compound product is typically purified using chromatographic techniques.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Solvent system (e.g., Dichloromethane/Methanol gradient)

-

Reversed-phase HPLC system (for high-purity applications)

-

Acetonitrile and water (HPLC-grade) with 0.1% trifluoroacetic acid (TFA)

Procedure:

-

Silica Gel Chromatography (Preparative):

-

Prepare a silica gel column packed in a non-polar solvent (e.g., DCM).

-

Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.

-